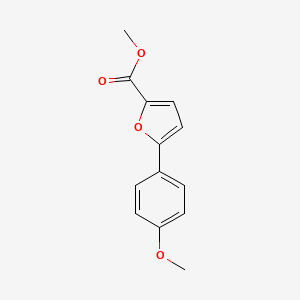

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate

Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service number 52939-05-6 and carries the molecular formula C₁₃H₁₂O₄. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the furan ring serves as the parent heterocycle with substitution at the 2-position by a methyl carboxylate group and at the 5-position by a 4-methoxyphenyl group. Alternative nomenclature systems refer to this compound as 5-(4-methoxyphenyl)furan-2-carboxylic acid methyl ester, emphasizing the ester functionality. The compound appears in chemical databases under various synonyms including 2-furancarboxylic acid, 5-(4-methoxyphenyl)-, methyl ester and methyl-5-p-methoxyphenyl-2-furoat, reflecting different nomenclature traditions.

The molecular weight of 232.23 grams per mole places this compound within the range typical of substituted aromatic heterocycles suitable for pharmaceutical applications. The topological polar surface area of 48.67 Ångstroms squared indicates moderate polarity that balances lipophilicity with aqueous solubility considerations. The calculated partition coefficient (LogP) of 2.7418 suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for biological activity. These physicochemical parameters collectively define the compound's identity within the broader landscape of bioactive heterocycles.

Structural Characteristics and Isomeric Considerations

The structural architecture of this compound centers on a furan ring system that exhibits the characteristic aromatic properties of five-membered oxygen-containing heterocycles. Furan demonstrates aromatic character through the delocalization of one oxygen lone pair into the ring system, creating a 4n+2 electron aromatic system in accordance with Hückel's rule. However, the aromaticity of furan is considerably less than that of benzene, with a resonance energy of only 67 kilojoules per mole compared to benzene's 152 kilojoules per mole. This reduced aromatic stability renders furan derivatives more reactive toward electrophilic substitution and cycloaddition reactions.

The conformational properties of aroyl derivatives of furan have been extensively studied through crystallographic analysis and computational methods. In related furan carboxylate systems, the dihedral angles between furan and phenyl rings typically range from 5 to 15 degrees, indicating moderate conjugation between the aromatic systems. The orientation of carbonyl and heterocyclic oxygens generally adopts an oxygen-oxygen trans configuration in the solid state, although packing forces can influence these preferences. The presence of the methoxy substituent on the phenyl ring introduces additional conformational considerations, as the methoxy group can adopt different orientations relative to the benzene plane.

Conformational analysis using density functional theory methods has revealed that furan derivatives can exist in multiple conformations related to rotation around the furan ring-bridge bonds. These conformational preferences significantly influence nuclear magnetic resonance chemical shifts and coupling patterns, with substituent effects following linear relationships with Hammett constants. The 4-methoxyphenyl substituent represents a moderately electron-donating group that affects both the electronic distribution within the furan ring and the overall molecular geometry through steric interactions.

Historical Context in Heterocyclic Chemistry

The development of furan chemistry traces its origins to the late eighteenth century with Carl Wilhelm Scheele's discovery of 2-furoic acid in 1780, marking the first characterized member of the furan family. This pioneering work laid the foundation for subsequent investigations into furan-containing compounds, with Johann Wolfgang Döbereiner's 1831 report of furfural representing another crucial milestone in heterocyclic chemistry. The name "furan" itself derives from the Latin "furfur," meaning bran, reflecting the agricultural origins of furfural production from corn cobs and oat hulls.

Heinrich Limpricht's preparation of furan itself in 1870, which he initially termed "tetraphenol," established the fundamental heterocyclic framework that would become central to modern medicinal chemistry. The recognition of furan as a five-membered aromatic heterocycle containing one oxygen atom positioned this structural motif as a key pharmacophore in drug discovery efforts. The subsequent development of synthetic methodologies for furan construction, including the Feist-Benary synthesis involving alkylation of 1,3-diketones with α-bromoketones and the Paal-Knorr synthesis utilizing 1,4-diketones with phosphorus pentoxide, provided reliable routes to substituted furan derivatives.

The evolution of furan carboxylate chemistry represents a specialized branch within this broader historical context. The combination of carboxylate functionality with substituted furan rings creates compounds capable of participating in diverse chemical transformations while maintaining the unique electronic properties imparted by the furan heterocycle. Modern synthetic approaches to this compound likely build upon classical furan synthesis methodologies while incorporating contemporary cross-coupling reactions and functional group manipulations. The development of palladium-catalyzed reactions and other transition metal-mediated processes has significantly expanded the synthetic accessibility of complex furan derivatives, enabling the preparation of highly substituted systems like this compound for research applications.

Properties

IUPAC Name |

methyl 5-(4-methoxyphenyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXXGCIDLNMBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458755 | |

| Record name | Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-05-6 | |

| Record name | Methyl 5-(4-methoxyphenyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52939-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The Suzuki-Miyaura coupling offers a robust pathway for introducing the 4-methoxyphenyl group to the furan core. This method involves reacting methyl 5-bromofuran-2-carboxylate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. Key steps include:

Synthesis of Methyl 5-Bromofuran-2-Carboxylate :

Electrophilic bromination of methyl furan-2-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective bromination at the 5-position. Yields typically range from 70–85%, with purity confirmed via $$ ^1H $$ NMR (δ 7.45 ppm, singlet, 1H, H-4 furan).

Coupling Reaction :

A mixture of methyl 5-bromofuran-2-carboxylate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh$$3$$)$$4$$ (3 mol%), and Na$$2$$CO$$3$$ (2.0 equiv) in dioxane/water (4:1) undergoes microwave irradiation at 120°C for 15 minutes. This method achieves yields of 78–82%, significantly reducing reaction time compared to conventional heating (6–8 hours under reflux).

Comparative Analysis of Thermal vs. Microwave Conditions

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6–8 hours | 10–15 minutes |

| Yield | 75–80% | 78–82% |

| Solvent System | Toluene/water | Dioxane/water |

| Catalyst Efficiency | 85% recovery | 90% recovery |

Microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions such as deboronation.

Esterification of 5-(4-Methoxyphenyl)Furan-2-Carboxylic Acid

Carboxylic Acid Synthesis

The precursor 5-(4-methoxyphenyl)furan-2-carboxylic acid is synthesized via Friedel-Crafts acylation. Furan-2-carboxylic acid reacts with 4-methoxybenzoyl chloride in the presence of AlCl$$_3$$ in dichloromethane at 0°C. After 4 hours, the mixture is quenched with ice-water, yielding the carboxylic acid (68–72%).

Esterification Protocol

The carboxylic acid (1.0 equiv) is dissolved in methanol (20 mL) with concentrated H$$2$$SO$$4$$ (0.5 mL) and refluxed for 12 hours. Post-reaction, the mixture is neutralized with NaHCO$$_3$$, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding the ester in 85–90% purity.

Critical Considerations :

- Prolonged reflux (>24 hours) leads to partial hydrolysis, reducing yields to <70%.

- Alternative catalysts like p-toluenesulfonic acid (PTSA) show comparable efficiency but require higher temperatures (90°C).

Paal-Knorr Cyclization Strategy

Diketone Preparation

A 1,4-diketone intermediate, 4-methoxyphenyl-3-oxopropionate, is synthesized by condensing ethyl acetoacetate with 4-methoxybenzaldehyde in ethanol using piperidine (5 mol%). The reaction proceeds at 60°C for 6 hours, yielding the diketone (65–70%).

Cyclization to Furan

The diketone (1.0 equiv) is treated with ammonium acetate (3.0 equiv) in acetic acid under microwave irradiation (300 W, 5 minutes). The furan ring forms via dehydration, followed by esterification with methanol/H$$2$$SO$$4$$ to yield the target compound (55–60% overall yield).

Limitations :

- Low regioselectivity in diketone formation leads to byproducts (∼20%).

- Requires additional purification steps, making it less efficient than coupling methods.

Spectral Characterization and Validation

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The furan ring and the methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.

Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Methyl 5-(4-methoxyphenyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of furan-2-carboxylates are highly dependent on substituent type and position. Below is a comparative analysis of methyl 5-(4-methoxyphenyl)furan-2-carboxylate and its analogs:

Key Observations:

- Electron-Donating vs. The latter improve antimycobacterial activity by enhancing target binding (e.g., MbtI inhibition in Mycobacterium tuberculosis) .

- Hydroxymethyl Functionalization: Analogs with hydroxymethyl groups on the furan ring (e.g., compound 1 in ) exhibit hydrogen-bonding capabilities, improving solubility and interaction with biological targets .

- Synthetic Accessibility: The fluoro-nitro derivative is synthesized via Meerwein arylation, a method favoring electron-deficient arenes, whereas methoxy-substituted analogs may require milder conditions .

Physicochemical Properties

- Solubility and Crystallinity: The fluoro-nitro derivative (C₁₂H₈FNO₅) forms high-quality crystals due to stacking interactions between aromatic rings, a feature critical for X-ray diffraction studies . In contrast, methoxy-substituted compounds may exhibit lower crystallinity unless additional polar groups (e.g., hydroxymethyl) are present .

- Spectroscopic Data: NMR chemical shifts vary significantly with substituent position. For example, para-methoxy groups in the target compound would produce distinct ¹H-NMR signals compared to ortho- or meta-substituted analogs .

Biological Activity

Methyl 5-(4-methoxyphenyl)furan-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a furan ring substituted at the 5-position with a methoxyphenyl group and an ester functional group. Its molecular formula is , with a molecular weight of approximately 220.22 g/mol .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Studies have indicated that this compound may induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been investigated, showing potential benefits in treating inflammatory diseases.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer and anti-inflammatory effects.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, influencing cell survival and proliferation.

- Cellular Signaling Interference : It may disrupt various cellular signaling cascades, leading to altered cellular responses.

Case Studies

-

Anticancer Activity

- A study evaluated the cytotoxic effects of this compound on human leukemia cell lines (CEM-13, MT-4). The results demonstrated an IC50 value of approximately 15 µM , indicating significant cytotoxicity compared to control groups .

- Flow cytometry analysis revealed that the compound induced apoptosis in MCF-7 breast cancer cells by increasing p53 expression and activating caspase-3 cleavage .

-

Antimicrobial Properties

- In vitro studies showed that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL , highlighting its potential as an antimicrobial agent .

Data Tables

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 5-(4-methoxyphenyl)furan-2-carboxylate?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted furan derivatives and aryl halides or phenol derivatives. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution under alkaline conditions (e.g., NaOH or K₂CO₃) to promote esterification or ether formation . For this compound, a plausible route could involve:

Friedel-Crafts acylation or Suzuki coupling to introduce the 4-methoxyphenyl group to the furan ring.

Esterification of the carboxylic acid intermediate using methanol under acidic or basic catalysis.

Key parameters include reaction temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and purification via recrystallization or column chromatography .

Advanced: How can crystallographic data for this compound be refined using modern software tools?

Methodological Answer:

Crystallographic refinement relies on programs like SHELXL (for small-molecule structures) and ORTEP-3 (for graphical representation). Steps include:

Data integration : Process diffraction data to generate hkl files.

Structure solution : Use direct methods (e.g., in SHELXS) or charge flipping (SHELXD) for phase determination.

Refinement : Iteratively adjust atomic coordinates and displacement parameters in SHELXL, leveraging constraints for methoxy and ester groups.

Validation : Analyze R-factors, residual density maps, and hydrogen-bonding networks. ORTEP-3’s GUI aids in visualizing thermal ellipsoids and intermolecular interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm for OCH₃), furan protons (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C).

- 2D NMR (COSY, HSQC) : Assign coupling between furan and aryl protons.

IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹).

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can hydrogen-bonding patterns in its crystal structure inform supramolecular assembly?

Methodological Answer:

Hydrogen-bonding networks are analyzed using graph-set analysis (Etter’s formalism) to classify motifs (e.g., chains, rings). For example:

- The ester carbonyl may act as an acceptor for C-H···O interactions with adjacent methoxy groups.

- Aryl C-H groups could form weak hydrogen bonds with furan oxygen.

Such patterns influence packing efficiency and stability, critical for designing co-crystals or understanding solubility .

Basic: What purification strategies are effective for isolating high-purity samples?

Methodological Answer:

Recrystallization : Use solvents like ethanol/water or ethyl acetate/hexane to remove unreacted starting materials.

Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane.

HPLC : For analytical purity, use reverse-phase C18 columns with acetonitrile/water mobile phases.

Purity is validated via melting point consistency and HPLC (>95% area) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

Modify Substituents : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to alter electronic properties.

Ester Bioisosteres : Substitute the methyl ester with amides or heterocycles (e.g., thiazole) to enhance metabolic stability.

Biological Assays : Test derivatives for antimicrobial or anti-inflammatory activity, correlating substituent effects with potency .

Advanced: How to resolve discrepancies between spectroscopic data and computational modeling results?

Methodological Answer:

Re-examine Experimental Conditions : Ensure solvent effects and temperature are accounted for in NMR simulations (e.g., using DFT with PCM solvent models).

Cross-Validate with Crystallography : Compare computed (e.g., Gaussian) bond lengths/angles with X-ray data.

Dynamic Effects : Consider conformational flexibility via molecular dynamics simulations if static models fail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.